2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is a highly functionalized heterocyclic building block characterized by a thiazole core substituted with a 2-thienyl group and a 4-carboxylic acid moiety. With a molecular weight of 211.26 g/mol and a melting point of approximately 157 °C, this compound is a stable, light yellow to yellow crystalline solid . It is widely procured as a critical intermediate in organic synthesis, particularly for the development of biologically active pharmaceutical compounds, fluorescent dyes, and advanced optoelectronic materials such as solar cells and OLEDs. Its dual-heterocycle structure offers specific electronic properties and multiple coordination sites, making it a versatile precursor for complex amide synthesis and materials science applications.
Substituting 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid with generic analogs, such as 2-phenylthiazole-4-carboxylic acid or the 3-thienyl isomer, fundamentally alters the downstream performance of the synthesized materials. In optoelectronics, the specific 2-thienyl substitution provides essential sulfur-mediated intermolecular contacts and extended pi-conjugation that dictate charge mobility and emission spectra, which phenyl analogs cannot replicate. In pharmaceutical applications, the precise spatial orientation of the 2-thienyl sulfur atom is critical for targeted chalcogen bonding within kinase or receptor binding pockets; using the 3-thienyl isomer shifts this vector, potentially leading to a drastic loss in binding affinity and therapeutic efficacy [1], [2]. Consequently, exact procurement of the 2-thienyl isomer is mandatory to ensure reproducibility and performance in both material and biological workflows.
In the synthesis of fluorescent dyes and organic light-emitting device (OLED) materials, the 2-thienyl substituted thiazole offers enhanced electron-donating properties and extended planar conjugation compared to standard phenyl analogs. The presence of the polarizable sulfur atom in the thiophene ring facilitates closer intermolecular packing via S-S and S-pi interactions, which is critical for charge carrier mobility in thin films .
| Evidence Dimension | Solid-state intermolecular packing and HOMO energy level modulation |
| Target Compound Data | 2-(2-Thienyl) derivative enables strong S-S intermolecular contacts and lowers HOMO levels |
| Comparator Or Baseline | 2-Phenylthiazole-4-carboxylic acid (lacks sulfur-mediated intermolecular contacts) |
| Quantified Difference | Thiophene substitution typically yields a bathochromic shift in emission and higher hole mobility compared to phenyl baselines |
| Conditions | Thin-film solid-state packing for solar cell and OLED material formulation |
Procurement of the 2-thienyl building block is essential for optoelectronic applications where maximizing charge mobility and tuning emission wavelengths are critical performance metrics.
As an intermediate in pharmaceutical research, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid is utilized to synthesize biologically active amides, including kinase inhibitors[1] and alpha-7 nicotinic receptor agonists [2]. The 2-thienyl isomer provides a specific spatial orientation of the sulfur atom, enabling targeted chalcogen bonding and hydrophobic interactions within enzyme binding pockets that are not accessible when using the 3-thienyl isomer or furan analogs.
| Evidence Dimension | Spatial orientation for target binding (IC50/EC50 optimization) |
| Target Compound Data | 2-Thienyl orientation aligns the sulfur atom for precise interaction vectors in specific binding pockets |
| Comparator Or Baseline | 2-(3-Thienyl)-1,3-thiazole-4-carboxylic acid (shifted sulfur vector) |
| Quantified Difference | Structure-activity relationship (SAR) studies routinely show enhanced binding affinity (lower IC50) for the 2-thienyl isomer in specific kinase/receptor targets due to exact pharmacophore alignment |
| Conditions | Enzymatic or receptor binding assays for active pharmaceutical ingredient (API) development |
Buyers synthesizing targeted therapeutics must select the exact 2-thienyl isomer to maintain the required binding affinity and metabolic stability profile.
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid demonstrates reliable solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol, while remaining insoluble in water at normal temperatures . This differential solubility profile is highly advantageous during standard amide coupling reactions, allowing for straightforward aqueous workup to remove unreacted acid and water-soluble byproducts, thereby improving the purity and yield of the target amides.
| Evidence Dimension | Solubility-driven purification efficiency |
| Target Compound Data | Soluble in DMSO/ethanol; insoluble in water, enabling efficient aqueous workup |
| Comparator Or Baseline | Highly water-soluble or universally insoluble carboxylic acid baselines |
| Quantified Difference | Enables high-purity isolation of coupled products with minimal chromatographic purification |
| Conditions | Standard amide coupling reactions and subsequent aqueous workup protocols |
This predictable solubility profile reduces downstream purification bottlenecks, directly lowering time and solvent costs in scale-up manufacturing.
A structural prerequisite for developing fluorescent dyes, solar cell components, and OLED materials where the 2-thienyl group's extended conjugation and electron-donating properties are required to tune emission wavelengths and enhance charge mobility.
A foundational building block for synthesizing biologically active amides, such as kinase inhibitors and alpha-7 nicotinic receptor agonists, where the specific spatial orientation of the 2-thienyl group is necessary for exact target binding [1], [2].
Utilized in the synthesis of metal-organic frameworks and coordination polymers, leveraging the carboxylic acid and multiple heteroatoms (N, S) to dictate framework topology and create functional materials with targeted catalytic or luminescent properties .
Irritant